molecular formula C6H7N3O2 B6246069 2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione CAS No. 36214-36-5

2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione

Cat. No.: B6246069
CAS No.: 36214-36-5
M. Wt: 153.1
InChI Key:
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Description

2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with similar structural features and biological activities.

    Pyrazolo[3,4-d]pyrimidine: A compound with a similar fused ring system, often studied for its kinase inhibitory properties.

    Triazolothiadiazine: A hybrid nucleus with diverse pharmacological activities, including anticancer and antimicrobial properties.

Uniqueness

2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione is unique due to its specific ring fusion and the resulting electronic and steric properties. These features contribute to its distinct biological activities and make it a valuable scaffold in drug design and development.

Properties

CAS No.

36214-36-5

Molecular Formula

C6H7N3O2

Molecular Weight

153.1

Purity

95

Origin of Product

United States

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